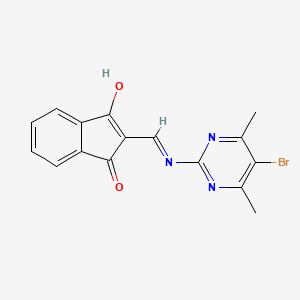
2-(((5-Bromo-4,6-dimethylpyrimidin-2-YL)amino)methylene)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(((5-Bromo-4,6-dimethylpyrimidin-2-YL)amino)methylene)indane-1,3-dione, abbreviated as 2-BDPI, is a synthetic compound that is widely used in the field of scientific research. It has several applications, including being used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a tool in biochemical and physiological studies.
Scientific Research Applications
Synthesis and Heterocyclic Compound Development
Research into the compound 2-(((5-Bromo-4,6-dimethylpyrimidin-2-YL)amino)methylene)indane-1,3-dione and related chemicals has primarily focused on their utility in synthesizing polyfunctional fused heterocyclic compounds. These compounds have broad applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. For instance, Hassaneen et al. (2003) demonstrated that 2-dimethylaminomethylene- and 2-ethoxymethylene-1,3-indendione can react with amino-thioxopyrimidinone in boiling acetic acid to produce compounds with potential as heterocyclic cores in drug development. The resultant compounds were further reacted with hydrazonoyl chlorides to afford a variety of products, establishing a methodology for creating polyfunctional fused heterocycles through indene-1,3-diones (Hassaneen et al., 2003).
Antimicrobial Activity
Another significant area of research is the exploration of antimicrobial properties. Ghorab et al. (2017) synthesized a new series of compounds from a starting material similar to this compound, showing promising antibacterial and antifungal activities. These compounds demonstrated higher efficacy against a range of Gram-positive and Gram-negative bacteria and fungi compared to reference drugs, indicating their potential as leads in antimicrobial drug discovery (Ghorab et al., 2017).
properties
IUPAC Name |
2-[(E)-(5-bromo-4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c1-8-13(17)9(2)20-16(19-8)18-7-12-14(21)10-5-3-4-6-11(10)15(12)22/h3-7,21H,1-2H3/b18-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJKDFYDHSOKGS-CNHKJKLMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N=CC2=C(C3=CC=CC=C3C2=O)O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC(=N1)/N=C/C2=C(C3=CC=CC=C3C2=O)O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide](/img/structure/B2860490.png)
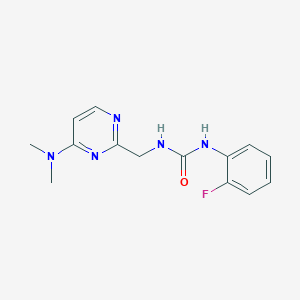

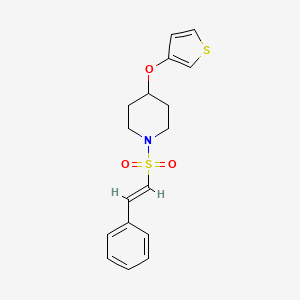
![Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate hydrochloride](/img/structure/B2860495.png)
![7-bromo-N-[2-oxo-2-(thiophen-2-yl)ethyl]-1-benzoxepine-4-carboxamide](/img/structure/B2860499.png)
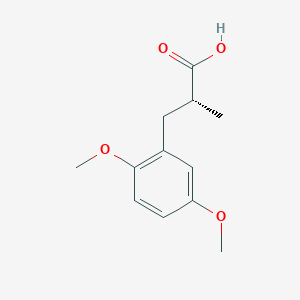
![N-{4-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2860502.png)
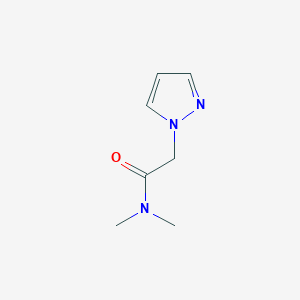
![4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B2860504.png)
![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2860508.png)

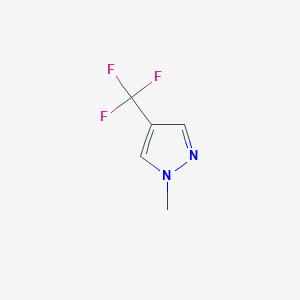
![3-[(4-Bromophenyl)methylsulfinylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2860512.png)